

# Ampelanol (Dihydromyricetin): A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	Ampelanol
Cat. No.:	B15600758

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**Authoritative Overview:** This technical guide provides an in-depth analysis of **Ampelanol**, scientifically known as Dihydromyricetin (DHM). The compound, a natural flavonoid, has garnered significant attention within the scientific community for its extensive pharmacological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's chemical identity, quantitative biological data, key experimental protocols, and its modulation of critical cellular signaling pathways.

## Chemical Identification:

- Trivial Name: **Ampelanol**, Ampelopsin, Ampeloptin
- Systematic (IUPAC) Name: (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one[1]
- CAS Number: 27200-12-0[1][2]

## Quantitative Biological Data

Dihydromyricetin exhibits a wide range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. The following tables summarize key quantitative data from various preclinical studies.

## Table 1: Antioxidant Activity of Dihydromyricetin

Assay Type	IC50 Value (µg/mL)	Experimental Model	Reference
DPPH Radical Scavenging	0.235	In vitro	<a href="#">[2]</a>
DPPH Radical Scavenging	3.24 - 22.6	In vitro	<a href="#">[3]</a>
ABTS Radical Scavenging	3.1 - 5.32	In vitro	<a href="#">[3]</a>
H <sub>2</sub> O <sub>2</sub> Radical Scavenging	7.95	In vitro	<a href="#">[3]</a>
O <sub>2</sub> <sup>-</sup> Radical Scavenging	7.79	In vitro	<a href="#">[3]</a>

**Table 2: Anticancer Activity of Dihydromyricetin**

Cell Line	Activity	Concentration	Effect	Reference
HepG2 (Hepatocellular Carcinoma)	Anti-proliferative	Dose-dependent	Decreased proliferation and increased apoptosis	<a href="#">[2]</a>
Hep3B (Hepatocellular Carcinoma)	Anti-proliferative	2, 10, 50, 100, 200 µM	Inhibited cell proliferation and induced G2/M phase arrest	<a href="#">[4]</a>
T24 and UMUC3 (Bladder Cancer)	Pro-apoptotic	Not specified	Upregulation of Caspase 3/6/9	<a href="#">[5]</a>
Ovarian Cancer Cells	Apoptosis Induction	Not specified	Reverses chemotherapy resistance mediated by p53	<a href="#">[5]</a>

## Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Dihydromyricetin.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

**Principle:** DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, which is colorless or pale yellow. The change in absorbance is measured spectrophotometrically.

**Protocol:**

- Prepare a stock solution of DHM in a suitable solvent (e.g., ethanol or DMSO).
- Prepare a series of dilutions of the DHM stock solution.
- Prepare a 0.1 mM solution of DPPH in ethanol.
- In a 96-well plate or cuvettes, add 100  $\mu$ L of each DHM dilution.
- Add 100  $\mu$ L of the DPPH solution to each well.
- For the control, add 100  $\mu$ L of the solvent instead of the DHM solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a spectrophotometer.
- Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the DHM solution.

- The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of DHM.

## Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.

**Principle:** The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

**Protocol:**

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of DHM for a specified period (e.g., 24, 48, or 72 hours).
- After the treatment period, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells).

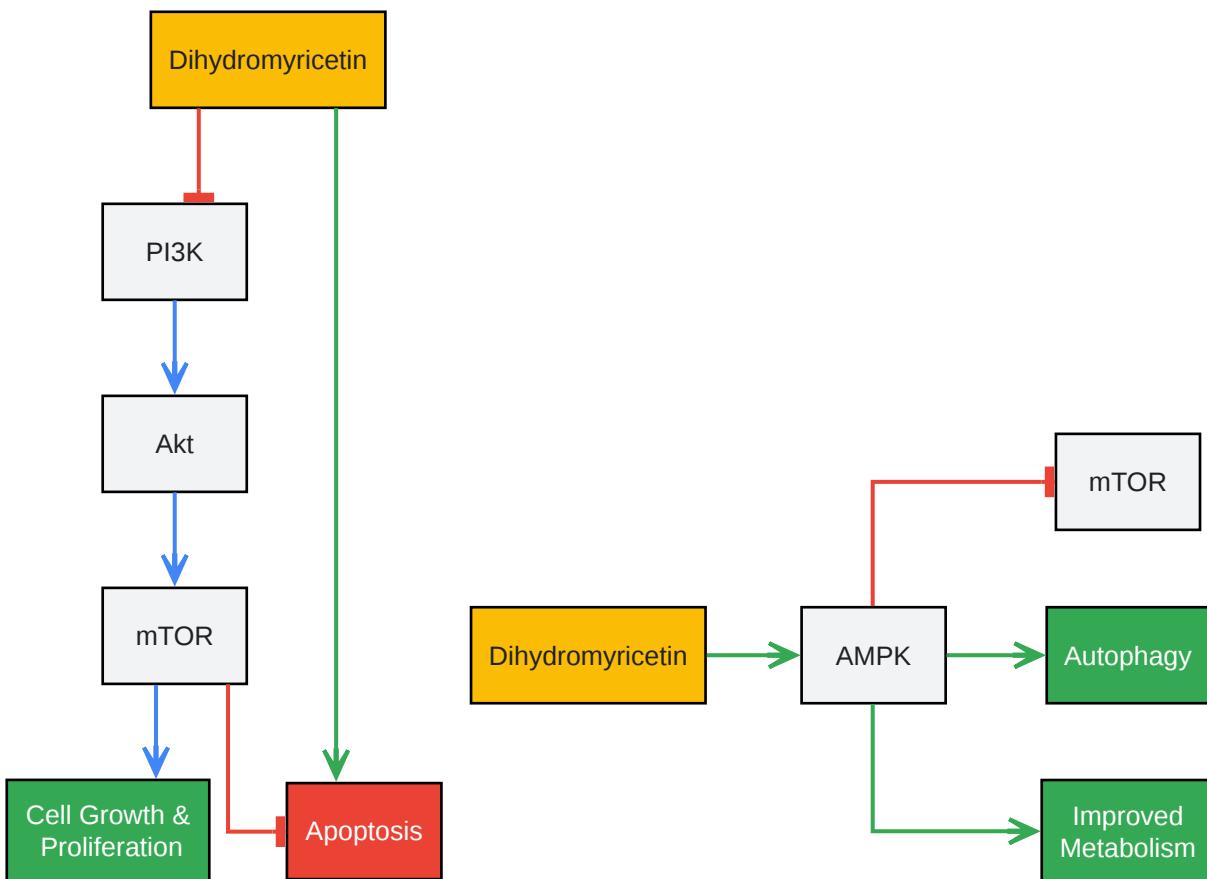
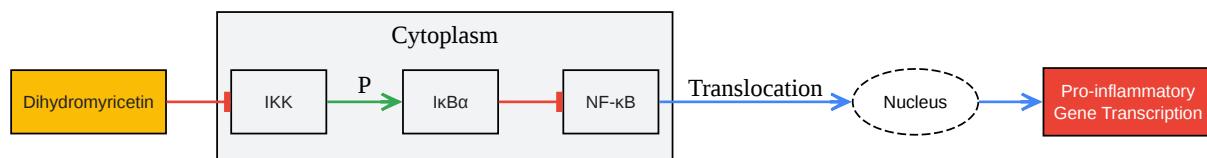
## Signaling Pathway Modulation by Dihydromyricetin

Dihydromyricetin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these

interactions.

## NF-κB Signaling Pathway

DHM has been shown to inhibit the pro-inflammatory NF-κB pathway.<sup>[6][7]</sup> It can directly bind to and inhibit IKK, preventing the phosphorylation and subsequent degradation of IκBα.<sup>[6]</sup> This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.



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